Methyl 2-(2-bromophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-bromophenyl)thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of Methyl 2-(2-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified with methanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(2-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-bromophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding pockets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Methyl 2-(2-bromophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
2-Aminothiazole-4-carboxylate: Lacks the bromophenyl group, resulting in different chemical properties and applications.
Thiazole-4-carboxamide: Contains an amide group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and biological activities.
Properties
Molecular Formula |
C11H8BrNO2S |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
InChI Key |
SXBWNZZCZSFDLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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